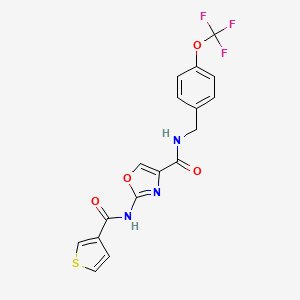

2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide is a synthetic molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and heterocycles in its structure. While the specific papers provided do not directly discuss this compound, they do provide insights into the activities of structurally related compounds, suggesting potential antiarrhythmic, serotonin antagonist, antianxiety, antimicrobial, and anticancer properties for similar molecules .

Synthesis Analysis

The synthesis of related thiophene derivatives typically involves multi-step reactions starting from simple precursors. For instance, substituted thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with various organic reagents . Similarly, the synthesis of complex molecules containing a trifluoromethoxyphenyl group, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, involves condensation reactions and cyclization steps . These methods could potentially be adapted for the synthesis of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques, including IR, 1H NMR, and MS, as well as crystallography in some cases . These techniques would be essential in confirming the structure of 2-(thiophene-3-carboxamido)-N-(4-(trifluoromethoxy)benzyl)oxazole-4-carboxamide, ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Thiophene derivatives can participate in a variety of chemical reactions. For example, the photooxidation of thiabendazole, a thiazolyl derivative, results in multiple products, indicating a rich photochemistry that could be relevant for the compound . Additionally, the reactivity of the benzoxazolethione group in condensation reactions to form amides and esters suggests that the oxazole moiety in the target compound may also be reactive under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives and related compounds, such as solubility, melting point, and acidity, can be influenced by the presence of substituents like the trifluoromethoxy group, which can affect the molecule's overall polarity and electronic distribution . The fluorescent properties of benzoxazole derivatives also indicate that the target compound may have interesting optical properties, potentially useful in sensing applications .

Scientific Research Applications

Synthesis and Catalysis

A study by Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-oxazole, an important structural motif, using a gold-catalyzed oxidation strategy. The work highlighted the role of bidentate phosphine ligands in tempering the reactivities of in situ-generated gold carbenes, pointing towards new opportunities in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).

Heterocyclic Chemistry

Research on the application of oxazoles as masked forms of activated carboxylic acids for the synthesis of macrolides, including recifeiolide and curvularin, was reported by Wasserman et al. (1981). This study explored the reactivity of oxazoles with singlet oxygen, underlining the versatility of oxazoles in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).

Medicinal Chemistry

A synthesis and evaluation of a series of 2-(diethylamino)thieno1,3ŏxazin-4-ones as inhibitors for human leukocyte elastase were conducted by Gütschow et al. (1999), showcasing the potential of these compounds in therapeutic applications (Gütschow, Kuerschner, Neumann, Pietsch, Löser, Koglin, & Eger, 1999).

Organic Synthesis Methodologies

Boeini and Najafabadi (2009) reported an efficient one-step synthesis of benzazoles in aqueous media, indicating a potential methodology for synthesizing related oxazole derivatives under environmentally benign conditions (Boeini & Najafabadi, 2009).

Advanced Material Science

A novel strategy for synthesizing 2-(2,2,2-trifluoroethyl)benzoxazoles and their derivatives was developed by Li et al. (2019), showcasing a metal-free approach for the construction of these heterocyclic compounds, which could have implications in material science and pharmaceuticals (Li, Dong, Wang, Yang, & Weng, 2019).

properties

IUPAC Name |

2-(thiophene-3-carbonylamino)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-3-1-10(2-4-12)7-21-15(25)13-8-26-16(22-13)23-14(24)11-5-6-28-9-11/h1-6,8-9H,7H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZNDBQXAZKUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2524651.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-3-methoxybenzamide](/img/structure/B2524654.png)

![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2524657.png)

![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/no-structure.png)

![4-benzyl-N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2524668.png)

![2-Chloro-N-[[2-[(4-chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]acetamide](/img/structure/B2524670.png)

![1-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B2524671.png)